2',3'-Didehydro-2',3'-dideoxycytidine 5'-triphosphate

Description

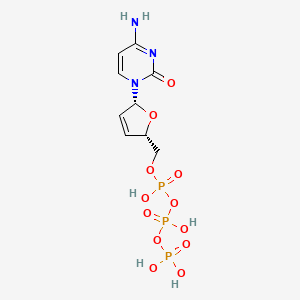

2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate: is a nucleoside analog that has garnered significant attention in the field of antiviral research. This compound is particularly notable for its role as a nucleoside reverse transcriptase inhibitor (NRTI), which makes it a valuable agent in the treatment of viral infections such as HIV.

Properties

CAS No. |

121626-79-7 |

|---|---|

Molecular Formula |

C9H14N3O12P3 |

Molecular Weight |

449.14 g/mol |

IUPAC Name |

[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H14N3O12P3/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16/h1-4,6,8H,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16)/t6-,8+/m0/s1 |

InChI Key |

ODABMYZCVVKNPM-POYBYMJQSA-N |

Isomeric SMILES |

C1=C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

Canonical SMILES |

C1=CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Didehydro-2’,3’-dideoxycytidine derivatives typically involves the use of deoxyuridine derivatives as starting materials. The process is cost-effective and allows for large-scale production due to the simplicity of the reaction and purification steps . An improved protocol for the transformation of ribonucleosides into 2’,3’-dideoxynucleoside and 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives has been established, involving radical deoxygenation of xanthate using environmentally friendly and low-cost reagents .

Industrial Production Methods: The industrial production of this compound leverages the same synthetic routes but on a larger scale. The use of low-cost and non-toxic reagents starting from uracil derivatives, which are cheaper than cytosine derivatives, makes the process economical .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate undergoes various chemical reactions, including substitution and elimination reactions. For instance, the elimination of hydrogen fluoride from L-3’,3’-difluoro-2’,3’-dideoxy nucleosides leads to the formation of 2’,3’-didehydro-2’,3’-dideoxycytidine .

Common Reagents and Conditions: Common reagents used in these reactions include bromoethane or 3-bromopropanenitrile as alkylating agents, and tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as radical deoxygenation agents .

Major Products: The major products formed from these reactions are various 2’,3’-didehydro-2’,3’-dideoxynucleoside derivatives, which exhibit potent antiviral activity .

Scientific Research Applications

Chemistry: In chemistry, 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate is used as a research tool for studying nucleoside analogs and their interactions with enzymes and other biomolecules .

Biology: In biological research, this compound is used to investigate the mechanisms of viral replication and the inhibition of reverse transcriptase, providing insights into the development of antiviral therapies .

Medicine: Medically, 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate is employed in the treatment of HIV and other viral infections due to its ability to inhibit viral DNA synthesis .

Industry: In the pharmaceutical industry, this compound is used in the development and production of antiviral drugs, contributing to the advancement of treatments for viral diseases .

Mechanism of Action

2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate dGTP and incorporates into viral DNA, leading to the termination of viral DNA growth . This mechanism involves the binding of the nucleoside triphosphate to the active site of the reverse transcriptase, preventing further elongation of the DNA chain .

Comparison with Similar Compounds

- 2’,3’-Dideoxycytidine (ddC)

- 2’,3’-Dideoxyinosine (ddI)

- 2’,3’-Dideoxyuridine (ddU)

- 2’,3’-Didehydro-2’,3’-dideoxyuridine (d4U)

Uniqueness: 2’,3’-Didehydro-2’,3’-dideoxycytidine 5’-triphosphate is unique due to its potent antiviral activity and its ability to inhibit reverse transcriptase with high specificity . Unlike some similar compounds, it shows minimal cytotoxicity, making it a safer option for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.